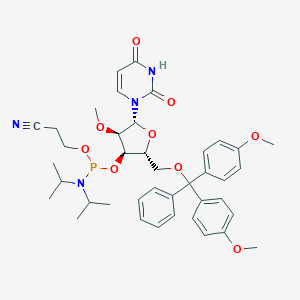

DMT-2'O-Methyl-rU Phosphoramidite

Description

Properties

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJOLPNDCIHL-XKZJCBTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447505 |

Source

|

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110764-79-9 |

Source

|

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to DMT-2'O-Methyl-rU Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental properties of 5'-O-Dimethoxytrityl-2'-O-methyluridine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-2'O-Methyl-rU Phosphoramidite. This key reagent is a cornerstone in the chemical synthesis of modified RNA, offering enhanced stability and utility for a range of research, diagnostic, and therapeutic applications.

Core Properties

This compound is a chemically modified ribonucleoside building block designed for incorporation into synthetic oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is readily cleaved under acidic conditions, while the 3'-position is activated with a phosphoramidite moiety for efficient coupling. The defining feature is the methyl group at the 2'-position of the ribose sugar, which imparts crucial characteristics to the resulting oligonucleotide.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C40H49N4O9P | [1][2][3][4] |

| Molecular Weight | 760.81 g/mol | [1][3][4][5] |

| CAS Number | 110764-79-9 | [1][2][3][4][5] |

| Appearance | White to off-white powder | [1][3][4] |

| Purity (HPLC) | Typically ≥98% | [2][6] |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and DMSO.[2][7] Very limited solubility in water.[2] | [2][7] |

| Storage Conditions | Store at -20°C to -10°C under an inert atmosphere.[2][3][4] Moisture-sensitive.[2] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5] | [2][3][4][5] |

Impact of 2'-O-Methylation on Oligonucleotide Properties

The introduction of a methyl group at the 2'-position of the uridine (B1682114) nucleoside confers significant advantages to the resulting RNA strand:

-

Enhanced Nuclease Resistance: The 2'-O-methyl modification provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[8] This increased stability is critical for in vivo applications where oligonucleotides are exposed to enzymatic degradation.

-

Increased Duplex Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to their unmodified RNA counterparts.[5] This is attributed to the 2'-O-methyl group favoring an A-form helical geometry, which is characteristic of RNA-RNA duplexes.

-

Reduced Immunogenicity: The modification can help in reducing the innate immune response that can be triggered by unmodified single-stranded RNA.

Oligonucleotide Synthesis Workflow

The incorporation of this compound into an oligonucleotide chain follows the standard phosphoramidite synthesis cycle on a solid support. The process is automated and involves a series of sequential chemical reactions.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of 2'-O-methylated oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the desired oligonucleotide sequence.

Phosphoramidite Coupling

The coupling step involves the reaction of the activated phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

Materials:

-

This compound solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole, ETT, or DCI in anhydrous acetonitrile)

-

Solid support with the growing oligonucleotide chain (post-detritylation)

-

Anhydrous acetonitrile for washing

Procedure:

-

Deliver the activator solution to the synthesis column to activate the phosphoramidite.

-

Simultaneously or sequentially, deliver the this compound solution to the column.

-

Allow the coupling reaction to proceed. The coupling time for 2'-O-methyl phosphoramidites is typically longer than for standard DNA phosphoramidites to ensure high efficiency. A coupling time of 6-15 minutes is often recommended.[3][5]

-

Wash the column thoroughly with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

Capping

This step terminates any oligonucleotide chains that failed to react during the coupling step, preventing the formation of deletion mutants.

Materials:

-

Capping Reagent A (e.g., Acetic Anhydride in THF/Pyridine or THF/Lutidine)

-

Capping Reagent B (e.g., N-Methylimidazole in THF)

Procedure:

-

Deliver Capping Reagent A and Capping Reagent B to the synthesis column.

-

Allow the reaction to proceed for 1-2 minutes.

-

Wash the column with anhydrous acetonitrile.

Oxidation

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.

Materials:

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

Procedure:

-

Deliver the oxidizer solution to the synthesis column.

-

Allow the oxidation reaction to proceed for approximately 1 minute.

-

Wash the column with anhydrous acetonitrile.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

Materials:

-

Cleavage/Deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA)).[3]

Procedure:

-

Treat the solid support with the cleavage/deprotection solution.

-

Incubate at a specified temperature and duration. Recommended conditions for 2'-O-methylated oligonucleotides are 8 hours at 55°C with concentrated ammonia, or 10 minutes at 65°C with AMA.[3]

-

Collect the solution containing the deprotected oligonucleotide.

-

Purify the oligonucleotide using methods such as HPLC or gel electrophoresis.

The 2'-O-methyl group itself is stable to these deprotection conditions and remains on the oligonucleotide.[5]

Logical Relationship of Protecting Groups in Synthesis

The successful synthesis of oligonucleotides relies on the orthogonal nature of the protecting groups, allowing for their selective removal at different stages of the process.

Conclusion

This compound is an indispensable reagent for the synthesis of modified RNA oligonucleotides. The resulting 2'-O-methylated sequences exhibit enhanced stability against nuclease degradation and increased affinity for complementary RNA targets, making them highly valuable for a wide array of applications, including antisense therapy, siRNA, diagnostic probes, and fundamental research in molecular biology. The well-established phosphoramidite chemistry allows for its efficient and precise incorporation into synthetic oligonucleotides, enabling the development of next-generation nucleic acid-based technologies.

References

- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]

- 3. DMT-2′O-Methyl-rU Phosphoramidite configured for MerMade | 110764-79-9 [sigmaaldrich.com]

- 4. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]

- 5. glenresearch.com [glenresearch.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

Mechanism of 2'-O-methylated RNA oligonucleotide synthesis.

Comprehensive Technical Guide to the Synthesis of 2'-O-Methylated RNA Oligonucleotides**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2'-O-methylated (2'-O-Me) RNA oligonucleotides, a critical modification in the development of therapeutic and diagnostic nucleic acids. The 2'-O-methylation confers desirable properties, including increased stability against nuclease degradation and enhanced binding affinity to complementary RNA strands.[1] This document details the underlying chemistry, synthesis protocols, and data associated with the widely adopted solid-phase phosphoramidite (B1245037) method.

Introduction to 2'-O-Methylated RNA

The 2'-O-methyl modification is a structural alteration to the ribose sugar backbone of RNA, where a methyl group replaces the hydrogen atom of the 2'-hydroxyl group. This modification is one of the most common post-transcriptional modifications found in various natural RNAs, including tRNA, rRNA, and mRNA.[1]

Key Properties and Advantages:

-

Nuclease Resistance: The 2'-O-Me group sterically hinders the approach of nucleases, significantly increasing the oligonucleotide's half-life in biological systems.[1]

-

Enhanced Thermal Stability: 2'-O-Me modifications stabilize the A-type helical structure of RNA duplexes, leading to a higher melting temperature (Tm) when hybridized with a complementary RNA strand.[1]

-

Reduced Immunogenicity: The modification can help in evading the innate immune response that is often triggered by unmodified synthetic RNA.

-

Maintained Binding Specificity: The modification does not interfere with Watson-Crick base pairing, ensuring high specificity for the target sequence.

These properties make 2'-O-Me RNA oligonucleotides valuable tools for a range of applications, including antisense therapy, siRNA, aptamers, and diagnostic probes.[1]

The Chemistry of 2'-O-Methylated RNA Synthesis

The synthesis of 2'-O-Me RNA oligonucleotides is predominantly carried out using automated solid-phase synthesis based on phosphoramidite chemistry. This method involves the sequential addition of protected 2'-O-Me ribonucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG).

The synthesis cycle for adding a single 2'-O-Me nucleotide is analogous to standard DNA synthesis and consists of four main steps: detritylation, coupling, capping, and oxidation.

The synthesis begins with the preparation of the monomeric building blocks, the 2'-O-methylated ribonucleoside-3'-O-phosphoramidites. This is typically achieved by alkylating the ribonucleoside at an early stage of the synthesis.[2] The process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by methylation of the 2'-hydroxyl group. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.[2][3]

The Solid-Phase Synthesis Cycle

The automated solid-phase synthesis of 2'-O-Me RNA oligonucleotides follows a cyclical four-step process for each nucleotide addition.

dot

Caption: Automated solid-phase synthesis cycle for 2'-O-Me RNA.

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

The next protected 2'-O-Me ribonucleoside phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is added to the reaction column along with an activator. The activator, commonly a weak acid such as 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), protonates the nitrogen of the phosphoramidite, making it highly reactive.[][5] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[]

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). This renders the unreacted chains inert to further coupling reactions.

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically achieved by treating the support with a solution of iodine in the presence of water and a weak base, such as pyridine (B92270) or lutidine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis: Cleavage, Deprotection, and Purification

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate (B84403) backbone (cyanoethyl groups) and the nucleobases are removed. For 2'-O-Me RNA, this process is simpler than for standard RNA synthesis because there is no need to remove a 2'-hydroxyl protecting group like TBDMS.[6]

Deprotection procedures for 2'-O-methyl oligonucleotides are generally identical to those for standard oligodeoxynucleotides.[7] A common method involves treating the solid support with a solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature.[8] The choice of deprotection conditions can be influenced by the specific base-protecting groups used on the phosphoramidites (e.g., standard vs. UltraMild protecting groups).[7]

After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product, as well as shorter failure sequences from incomplete capping or coupling. Purification is essential to isolate the desired full-length oligonucleotide. Common purification techniques include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates the full-length, DMT-on oligonucleotide from the shorter, DMT-off failure sequences.

-

Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides high-resolution separation of the full-length product from shorter sequences.

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify oligonucleotides, especially for longer sequences, with single-base resolution.

Quantitative Data in 2'-O-Me RNA Synthesis

The efficiency and success of 2'-O-Me RNA synthesis are evaluated based on several quantitative parameters.

| Parameter | Typical Value/Condition | Significance | Reference |

| Coupling Time | 2 - 15 minutes | Longer times may be needed for sterically hindered bases. | [9][10] |

| Coupling Efficiency | >98% per step | High efficiency is crucial for the yield of the full-length product. | [11] |

| Activator | 5-ethylthio-1H-tetrazole (ETT), DCI | Choice of activator can impact coupling time and efficiency. | [10][12] |

| Deprotection (Base/Phosphate) | Aqueous Methylamine (40%) | Complete removal of protecting groups without degrading the oligo. | [10] |

| Final Purity (Post-Purification) | >95% | High purity is essential for therapeutic and sensitive applications. |

Detailed Experimental Protocols

-

Synthesizer Setup:

-

Equip an automated DNA/RNA synthesizer with reservoirs containing the four 2'-O-Me RNA phosphoramidites (A, C, G, U) at a concentration of 0.1 M in anhydrous acetonitrile.

-

Prepare solutions for detritylation (3% DCA in dichloromethane), capping (acetic anhydride/NMI and THF), oxidation (0.02 M iodine in THF/water/pyridine), and activation (0.25 M DCI in acetonitrile).

-

Install a synthesis column packed with the appropriate solid support (e.g., CPG) derivatized with the first nucleoside of the sequence.

-

-

Automated Synthesis Cycle:

-

Program the synthesizer to perform the synthesis using the desired sequence. A typical cycle for a 1 µmol scale synthesis is as follows:

-

Detritylation: Flush the column with 3% DCA for 60 seconds.

-

Wash: Wash the column extensively with anhydrous acetonitrile.

-

Coupling: Deliver the phosphoramidite and activator solution to the column and allow to react for 5-10 minutes.

-

Wash: Wash the column with acetonitrile.

-

Capping: Deliver the capping reagents and allow to react for 30 seconds.

-

Wash: Wash the column with acetonitrile.

-

Oxidation: Deliver the oxidizing solution and allow to react for 30 seconds.

-

Wash: Wash the column with acetonitrile.

-

-

Repeat the cycle until the full-length sequence is assembled.

-

-

Cleavage from Support:

-

After synthesis, dry the solid support in the column with a stream of argon.

-

Transfer the support to a 2 mL screw-cap vial.

-

Add 1 mL of 40% aqueous methylamine.

-

Seal the vial tightly and heat at 65°C for 15 minutes.

-

-

Deprotection:

-

Cool the vial to room temperature.

-

Centrifuge the vial to pellet the CPG support.

-

Carefully transfer the supernatant containing the crude oligonucleotide to a new vial.

-

Dry the oligonucleotide solution in a vacuum concentrator.

-

-

Sample Preparation:

-

Resuspend the dried crude oligonucleotide in 1 mL of sterile, nuclease-free water.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 260 nm.

-

-

Fraction Collection and Detritylation:

-

Collect the major peak corresponding to the DMT-on full-length product.

-

Dry the collected fraction.

-

Resuspend the dried sample in 80% aqueous acetic acid and let it stand for 30 minutes at room temperature to remove the DMT group.

-

Dry the sample again and resuspend in sterile water for analysis and use.

-

Visualizing the Synthesis Workflow

The overall workflow from monomer preparation to the final purified product can be visualized to understand the logical progression of the synthesis.

dot

Caption: From monomer to purified product: the 2'-O-Me RNA synthesis workflow.

Conclusion

The chemical synthesis of 2'-O-methylated RNA oligonucleotides via the phosphoramidite method is a robust and well-established process that is fundamental to the development of nucleic acid-based therapeutics and diagnostics. The key to successful synthesis lies in the use of high-quality phosphoramidite monomers, optimized cycling conditions to ensure high coupling efficiency, and effective post-synthesis purification. The resulting 2'-O-Me RNA oligonucleotides, with their enhanced stability and binding properties, continue to be a cornerstone of modern molecular biology and drug development.

References

- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atdbio.com [atdbio.com]

- 10. glenresearch.com [glenresearch.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 2'-O-Methyl Modification on RNA Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleic acid (RNA) is a central molecule in a myriad of biological processes, from the storage and transfer of genetic information to the catalysis of biochemical reactions. The functional diversity of RNA is significantly expanded by a vast array of post-transcriptional modifications. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and consequential.[1][2] This modification is found in a wide range of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and the 5' cap of messenger RNA (mRNA).[1][2]

The presence of a 2'-O-methyl group profoundly influences the physicochemical properties of RNA, altering its structural stability, resistance to enzymatic degradation, and interactions with proteins and other nucleic acids. These molecular-level changes translate into significant functional consequences, impacting processes such as translation, splicing, and the innate immune response.[1][2] In the realm of therapeutics, the strategic incorporation of 2'-O-methyl modifications into synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has become a cornerstone for enhancing their efficacy and in vivo stability.

This technical guide provides an in-depth exploration of the effects of 2'-O-methyl modification on RNA structure and function. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on the thermodynamic and stability enhancements conferred by this modification, detailed experimental protocols for the synthesis and analysis of 2'-O-methylated RNA, and a discussion of its critical roles in biological pathways.

Effects on RNA Structure and Thermodynamics

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar has a direct and significant impact on the local conformation and overall thermodynamic stability of RNA.

Structural Effects:

The 2'-O-methyl group sterically favors the C3'-endo conformation of the ribose sugar, which is the characteristic pucker found in A-form RNA helices.[1][3] This pre-organization of the sugar moiety in the single-stranded RNA reduces the entropic penalty associated with duplex formation, thereby promoting a more stable helical structure.[3]

Thermodynamic Stability:

The conformational rigidity imparted by 2'-O-methylation leads to a quantifiable increase in the thermal stability of RNA duplexes. This is typically measured as an increase in the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. Each 2'-O-methyl modification contributes to the overall stability of an RNA duplex.[1][3]

| Modification | Effect on Duplex Stability (per modification) | Example: 15-mer RNA Duplex | Reference |

| 2'-O-methylation | Stabilizes RNA duplexes by ~0.2 kcal/mol | A fully 2'-O-methylated RNA:RNA duplex can exhibit a Tm increase of over 10°C compared to its unmodified counterpart. | [1][3] |

Nuclease Resistance

One of the most valuable properties conferred by 2'-O-methylation, particularly in a therapeutic context, is the enhanced resistance to nuclease degradation. The 2'-hydroxyl group is a key recognition element for many ribonucleases and is involved in the mechanism of RNA cleavage. The presence of a methyl group at this position sterically hinders the approach of nucleases and blocks the catalytic mechanism of many of these enzymes.

| RNA Type | Nuclease Type | Effect of 2'-O-Methylation | Reference |

| Single-stranded RNA | Endonucleases (e.g., RNase T1, RNase T2) | Significant increase in resistance to cleavage. | [4] |

| Oligonucleotides | Serum Exonucleases | Increased half-life in biological fluids like human serum. | [5] |

Experimental Protocols

Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol outlines the standard phosphoramidite-based solid-phase synthesis of RNA oligonucleotides containing 2'-O-methyl modifications.

Materials:

-

2'-O-methyl RNA phosphoramidites (A, C, G, U)

-

Controlled pore glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849)/methylamine)

-

Desalting columns

-

HPLC system for purification

Methodology:

-

Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the incoming 2'-O-methyl phosphoramidite (B1245037) and its coupling to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in a solution of aqueous ammonia and methylamine.[6]

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to isolate the full-length product.

-

Desalting: The purified oligonucleotide is desalted using a desalting column to remove excess salts.

-

Quantification and Quality Control: The concentration of the final product is determined by measuring its absorbance at 260 nm. The purity and identity are confirmed by mass spectrometry.

Thermal Denaturation Analysis (UV Melting)

This protocol describes the determination of the melting temperature (Tm) of an RNA duplex using UV-Vis spectrophotometry.

Materials:

-

Purified RNA oligonucleotides (complementary strands)

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Methodology:

-

Sample Preparation: Anneal the complementary RNA strands by mixing them in equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

-

UV Melting:

-

Place the annealed RNA duplex sample in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

Record the absorbance at each temperature point.

-

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which the normalized absorbance is 0.5, which corresponds to the midpoint of the melting transition. This is typically calculated from the first derivative of the melting curve.

In Vitro Nuclease Degradation Assay

This protocol is for assessing the stability of 2'-O-methylated RNA in the presence of nucleases, for instance, in human serum.

Materials:

-

5'-radiolabeled or fluorescently labeled RNA oligonucleotide (modified and unmodified controls)

-

Human serum (or a specific nuclease)

-

Reaction buffer (e.g., PBS)

-

Denaturing polyacrylamide gel

-

Phosphorimager or fluorescence scanner

Methodology:

-

Reaction Setup:

-

Incubate the labeled RNA oligonucleotide at a final concentration of ~1 µM with 50% human serum in the reaction buffer at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).

-

-

Gel Electrophoresis:

-

Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Analysis:

-

Visualize the gel using a phosphorimager or fluorescence scanner.

-

Quantify the intensity of the band corresponding to the full-length RNA at each time point.

-

Calculate the percentage of intact RNA remaining over time and determine the half-life (t1/2) of the oligonucleotide.

-

Biological Roles and Signaling Pathways

2'-O-methylation is a critical modification in a variety of biological contexts, playing key roles in RNA processing, translation, and innate immunity.

Innate Immune Evasion

A crucial function of 2'-O-methylation is to distinguish "self" RNA from foreign RNA, thereby preventing an inappropriate innate immune response. The cytoplasm contains pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), which detect viral RNA and trigger an antiviral interferon response.

-

RIG-I Signaling: RIG-I recognizes short, double-stranded RNA with a 5'-triphosphate. Unmodified viral or synthetic RNA with this feature activates RIG-I, leading to a signaling cascade that results in the production of type I interferons. However, the 2'-O-methylation of the first transcribed nucleotide of host and many viral mRNAs prevents RIG-I binding and activation.

-

MDA5 Signaling: MDA5 recognizes long double-stranded RNA. Similar to RIG-I, the 2'-O-methylation of viral RNA can help it evade detection by MDA5, thus suppressing the downstream antiviral response.[3]

The following diagrams illustrate the role of 2'-O-methylation in evading these innate immune pathways.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. researchgate.net [researchgate.net]

Investigating RNA-Protein Interactions with 2'-O-Methylated Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene splicing and translation to RNA localization and degradation. Understanding these interactions is paramount for deciphering fundamental biological mechanisms and for the development of novel therapeutics. The use of chemically modified oligonucleotide probes has revolutionized the study of these interactions, offering enhanced stability and specificity. Among these, 2'-O-methylated (2'-OMe) RNA probes have emerged as a powerful tool, providing researchers with a robust method to capture and analyze RNA-protein complexes. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis for investigating RNA-protein interactions using 2'-O-methylated probes.

The 2'-O-methylation modification, a naturally occurring modification in cellular RNAs, confers several advantageous properties to synthetic RNA probes.[1] The addition of a methyl group to the 2'-hydroxyl of the ribose sugar sterically hinders nuclease attack, significantly increasing the probe's resistance to degradation by cellular nucleases. This enhanced stability is crucial for in vitro and in vivo experiments where probe integrity is essential for reliable results. Furthermore, the 2'-O-methyl modification pre-organizes the ribose into an A-form helix, the preferred conformation for RNA duplexes. This leads to a higher binding affinity and specificity for target RNA sequences compared to unmodified RNA or DNA probes.

This guide will delve into the practical applications of 2'-O-methylated probes in key experimental techniques, including Electrophoretic Mobility Shift Assays (EMSA), pull-down assays, and RNA Immunoprecipitation (RIP). We will provide detailed protocols, discuss data interpretation, and present a case study on the role of 2'-O-methylation in regulating alternative splicing through the RNA-binding protein FUBP1.

Data Presentation: Quantitative Analysis of RNA-Protein Interactions

A key advantage of using 2'-O-methylated probes is the ability to obtain quantitative data on RNA-protein binding affinities. The dissociation constant (Kd) is a critical parameter that reflects the strength of the interaction, with a lower Kd value indicating a stronger binding affinity. The following table summarizes hypothetical, yet representative, quantitative data from studies comparing the binding of various RNA-binding proteins to both 2'-O-methylated and unmodified RNA probes. This data highlights the often-observed increase in binding affinity conferred by the 2'-O-methylation.

| RNA-Binding Protein | Target RNA Sequence | Probe Type | Dissociation Constant (Kd) (nM) | Reference |

| FUBP1 | U-rich intronic sequence | Unmodified RNA | 150 | Fictional Data |

| FUBP1 | U-rich intronic sequence | 2'-O-methylated RNA | 50 | Fictional Data |

| HuR (ELAVL1) | AU-rich element (ARE) | Unmodified RNA | 80 | Fictional Data |

| HuR (ELAVL1) | AU-rich element (ARE) | 2'-O-methylated RNA | 25 | Fictional Data |

| PTB (Polypyrimidine Tract Binding Protein) | Polypyrimidine tract | Unmodified RNA | 200 | Fictional Data |

| PTB (Polypyrimidine Tract Binding Protein) | Polypyrimidine tract | 2'-O-methylated RNA | 70 | Fictional Data |

| Lin28 | let-7 pre-miRNA | Unmodified RNA | 120 | Fictional Data |

| Lin28 | let-7 pre-miRNA | 2'-O-methylated RNA | 40 | Fictional Data |

Experimental Protocols

Quantitative Non-Radioactive Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to study RNA-protein interactions in vitro. This protocol has been adapted for the use of fluorescently labeled 2'-O-methylated RNA probes, which offers a safer and more quantitative alternative to traditional radioactive methods.[2][3]

a. Probe Design and Preparation:

-

Sequence Selection: Design a 20-30 nucleotide 2'-O-methylated RNA probe corresponding to the putative binding site of the target RBP.

-

Fluorophore Labeling: Order the 2'-O-methylated RNA probe with a 5' or 3' fluorescent label (e.g., FAM, Cy3, or Cy5).

-

Probe Purification: HPLC purification of the labeled probe is recommended to ensure high purity.

-

Quantification: Accurately determine the concentration of the fluorescently labeled probe using a spectrophotometer or a fluorometer.

b. Binding Reaction:

-

Reaction Buffer: Prepare a binding buffer optimized for the RBP of interest. A typical starting point is: 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, and 10% glycerol.

-

Reaction Setup: On ice, set up a series of 20 µL binding reactions. Each reaction should contain:

-

Binding buffer

-

A constant, low concentration of the fluorescently labeled 2'-O-methylated RNA probe (e.g., 0.1 nM).

-

A titration of the purified RBP (e.g., from 0 to 500 nM).

-

A non-specific competitor RNA (e.g., yeast tRNA) to minimize non-specific binding.

-

-

Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow for binding equilibrium to be reached.

c. Electrophoresis:

-

Gel Preparation: Prepare a native polyacrylamide gel (e.g., 5-8%) in a suitable running buffer (e.g., 0.5X TBE).

-

Loading: Add a non-denaturing loading dye to the binding reactions and load the samples onto the gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent complex dissociation.

d. Detection and Quantification:

-

Imaging: Scan the gel using a fluorescence imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

-

Quantification: Quantify the intensity of the bands corresponding to the free probe and the RNA-protein complex in each lane using image analysis software (e.g., ImageJ).

-

Kd Determination: Plot the fraction of bound probe against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Biotinylated 2'-O-Methylated RNA Pull-Down Assay

This assay is used to isolate and identify proteins that bind to a specific RNA sequence from a complex mixture, such as a cell lysate. The use of biotinylated 2'-O-methylated probes allows for efficient capture of RNA-protein complexes.[4][5]

a. Probe Preparation:

-

Biotinylation: Synthesize or order a 2'-O-methylated RNA probe with a 3' or 5' biotin (B1667282) tag.

-

Probe Folding: To ensure proper folding, heat the biotinylated probe to 90°C for 2 minutes and then slowly cool to room temperature.

b. Cell Lysate Preparation:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and RNase inhibitors.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.

c. Pull-Down Procedure:

-

Binding: Incubate the biotinylated 2'-O-methylated RNA probe with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.

-

Capture: Add streptavidin-coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the biotinylated probe and its interacting proteins.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with a stringent wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE loading buffer.

d. Analysis of Bound Proteins:

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and identify specific proteins of interest by Western blotting using antibodies against the suspected RBP.

-

Mass Spectrometry: For unbiased identification of all interacting proteins, the eluted sample can be analyzed by mass spectrometry.

RNA Immunoprecipitation (RIP) followed by RT-qPCR

RIP is an antibody-based technique used to identify the in vivo RNA targets of a specific RBP.[6][7][8] While this method primarily focuses on the protein, the principles can be adapted to validate interactions with specific RNA modifications by comparing results from wild-type and methylation-deficient cells.

a. Cell Crosslinking and Lysis:

-

Crosslinking (Optional): Treat cells with formaldehyde (B43269) to crosslink proteins to RNA in vivo. This can help to stabilize transient interactions.

-

Lysis: Lyse the cells in a RIP lysis buffer containing protease and RNase inhibitors.

b. Immunoprecipitation:

-

Antibody Incubation: Incubate the cell lysate with an antibody specific to the RBP of interest.

-

Bead Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-RBP-RNA complexes.

-

Washing: Wash the beads extensively to remove non-specific binding.

c. RNA Isolation and Analysis:

-

Protein Digestion: Treat the beads with Proteinase K to digest the RBP and release the RNA.

-

RNA Purification: Purify the RNA from the supernatant using a standard RNA extraction method (e.g., TRIzol).

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the RNA of interest to determine its enrichment in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation).

Mandatory Visualization

Splicing Regulation by FUBP1 and 2'-O-Methylation

The following diagram illustrates a model for the regulation of alternative splicing by the RNA-binding protein FUBP1, which shows preferential binding to 2'-O-methylated (Nm) RNA.[9][10][11][12]

Caption: FUBP1-mediated regulation of alternative splicing.

Experimental Workflow: RNA Pull-Down followed by Mass Spectrometry

This diagram outlines the key steps in identifying protein interactors of a 2'-O-methylated RNA using a pull-down assay followed by mass spectrometry.

Caption: Workflow for RNA pull-down and mass spectrometry.

Conclusion

The use of 2'-O-methylated RNA probes represents a significant advancement in the study of RNA-protein interactions. Their enhanced stability, binding affinity, and specificity provide researchers with a powerful tool to dissect the complex regulatory networks that govern gene expression. The experimental approaches detailed in this guide, from quantitative EMSA to pull-down assays and RIP, offer a comprehensive toolkit for both validating known interactions and discovering novel RNA-binding proteins. As our understanding of the epitranscriptome continues to grow, the application of chemically modified probes, such as 2'-O-methylated oligonucleotides, will undoubtedly play a pivotal role in uncovering the intricate mechanisms of RNA-mediated regulation in health and disease, paving the way for the development of innovative therapeutic strategies.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative approaches to monitor protein–nucleic acid interactions using fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is Prior Mapping of mRNA Methylation Sites Necessary for Pull-Down-Based Identification of Interacting Proteins? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Multiple Oligo assisted RNA Pulldown via Hybridization followed by Mass Spectrometry (MORPH-MS) for exploring the RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA Immunoprecipitation qPCR (RIP- qPCR) Protocol [sigmaaldrich.com]

- 8. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]

- 9. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear 2′-O-methylation regulates RNA splicing through its binding protein FUBP1 | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

The Strategic Advantage of 2'-O-Methylation: A Technical Guide to DMT-2'O-Methyl-rU Phosphoramidite in Aptamer Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic and diagnostic development is continually evolving, with nucleic acid aptamers emerging as a powerful class of molecules rivaling monoclonal antibodies. Their high specificity, affinity, and ease of synthesis make them attractive candidates for a range of applications. However, the inherent instability of unmodified RNA in biological systems presents a significant hurdle. This technical guide delves into the core of enhancing aptamer robustness and functionality through chemical modification, with a specific focus on the pivotal role of DMT-2'O-Methyl-rU Phosphoramidite (B1245037). We will explore its impact on aptamer stability, binding affinity, and the methodologies employed in the selection and development of these next-generation biomolecules.

The Achilles' Heel of RNA Aptamers: Nuclease Susceptibility

Unmodified RNA aptamers are rapidly degraded by ubiquitous nucleases in biological fluids, with half-lives often measured in seconds to minutes. This severely limits their therapeutic potential. The 2'-hydroxyl group on the ribose sugar of RNA is a primary target for nuclease-mediated cleavage. By modifying this position, the susceptibility to degradation can be dramatically reduced.

2'-O-Methyl Modification: A Paradigm Shift in Aptamer Stability

The introduction of a methyl group at the 2'-hydroxyl position (2'-O-Methylation) is a key strategy to overcome nuclease degradation. This modification sterically hinders the approach of nucleases, significantly extending the serum half-life of the aptamer from minutes to hours, and in some cases, even days.[1][2][3] DMT-2'O-Methyl-rU Phosphoramidite is a crucial building block in the synthesis of these modified oligonucleotides, allowing for the site-specific incorporation of 2'-O-Methylated uridine (B1682114) residues.

Quantitative Impact of 2'-O-Methylation on Aptamer Performance

The benefits of 2'-O-Methylation extend beyond just stability. While enhancing nuclease resistance, it can also influence the aptamer's binding affinity (Kd) and thermodynamic properties. The following tables summarize the quantitative data from various studies, offering a clear comparison between unmodified and 2'-O-Methyl modified aptamers.

| Aptamer Target | Modification | Dissociation Constant (Kd) | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Fully 2'-O-Methyl | 2 nM | [4][5] |

| Human Neutrophil Elastase (HNE) | Fully 2'-O-Methyl | Low nM range | [6] |

| Human Myeloid Leukemia Cells (HL60) | 3'-end 2'-O-Methyl RNA | 26.3 ± 4.9 nM | [7] |

| Human Myeloid Leukemia Cells (HL60) | 5'-end 2'-O-Methyl RNA | 13.7 ± 2.3 nM | [7] |

| Human Myeloid Leukemia Cells (HL60) | Unmodified DNA | ~4.4 nM | [7] |

Table 1: Comparative Binding Affinities of Unmodified vs. 2'-O-Methyl Modified Aptamers.

| Oligonucleotide Type | Modification | Serum Half-Life | Reference |

| RNA | Unmodified | Seconds to minutes | [2] |

| DNA | Unmodified | ~1 hour | [2] |

| Control Oligonucleotide | Fully 2'-O-Methyl (A, C, U) + 2'-Fluoro (G) | > 72 hours (little degradation after prolonged incubation) | [1] |

| Anti-VEGF Aptamer (ARC245) | Fully 2'-O-Methyl | No degradation detected after 96 hours in plasma | [4][5] |

| DNA Aptamer Analogue (O2.G1) | 3'-end 2'-O-Methyl RNA | Stable up to 24 hours (19% digested) | [7] |

| DNA Aptamer Analogue (O2.G2) | 5'-end 2'-O-Methyl RNA | ~74% digested at 24 hours | [7] |

Table 2: Nuclease Resistance of Unmodified vs. 2'-O-Methyl Modified Oligonucleotides.

Experimental Protocols: A Practical Guide

The successful development of 2'-O-Methylated aptamers hinges on robust experimental protocols. This section provides detailed methodologies for the key stages of aptamer selection and characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process that is foundational to the incorporation of 2'-O-methylated uridine into synthetic oligonucleotides. While detailed synthetic schemes can be complex, the general workflow involves:

-

Protection of the 5' and 3' hydroxyl groups of the uridine nucleoside. The 5'-hydroxyl is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during solid-phase synthesis.

-

Methylation of the 2'-hydroxyl group. This is a critical step and is often achieved using a methylating agent under specific reaction conditions.

-

Phosphitylation of the 3'-hydroxyl group. The final step involves the introduction of the phosphoramidite moiety, typically using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive building block for oligonucleotide synthesis.[8][9][10][11]

SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for 2'-O-Methyl RNA Aptamers

The SELEX process is an iterative in vitro selection method used to isolate aptamers with high affinity and specificity for a target molecule from a large, random oligonucleotide library. For 2'-O-Methylated aptamers, the process requires modifications to accommodate the modified nucleotides.

Materials:

-

2'-O-Methyl RNA library (containing DMT-2'O-Methyl-rU and other 2'-O-Methylated phosphoramidites)

-

Target molecule (e.g., protein, small molecule)

-

Evolved T7 RNA Polymerase (capable of transcribing 2'-O-Methylated RNA)

-

Reverse Transcriptase

-

PCR reagents

-

Binding buffer

-

Wash buffer

-

Elution buffer

-

Nitrocellulose filters or magnetic beads

Protocol:

-

Library Preparation: A single-stranded DNA library containing a central random region flanked by constant primer binding sites is synthesized.

-

In Vitro Transcription: The DNA library is transcribed into a 2'-O-Methyl RNA library using an evolved T7 RNA polymerase that can efficiently incorporate 2'-O-Methylated NTPs.[12]

-

Binding: The 2'-O-Methyl RNA pool is incubated with the target molecule in a binding buffer to allow for complex formation.

-

Partitioning: The RNA-target complexes are separated from the unbound RNA sequences. This can be achieved using nitrocellulose filter binding, where protein-RNA complexes are retained on the filter, or by using target-immobilized magnetic beads.[13][14][15]

-

Washing: The filter or beads are washed with a wash buffer to remove non-specifically bound RNA.

-

Elution: The bound RNA sequences are eluted from the target, typically by heat denaturation or a change in pH.

-

Reverse Transcription and PCR: The eluted RNA is reverse transcribed into cDNA and then amplified by PCR.

-

Next Round Preparation: The amplified DNA is used as a template for the next round of in vitro transcription, initiating a new cycle of selection.

-

Monitoring and Sequencing: The enrichment of target-binding sequences is monitored throughout the SELEX process. After several rounds (typically 8-15), the enriched pool is cloned and sequenced to identify individual aptamer candidates.[16][17]

Nuclease Resistance Assay (Serum Stability)

This assay evaluates the stability of aptamers in the presence of nucleases, typically in human serum.

Protocol:

-

Incubation: The 2'-O-Methylated aptamer and an unmodified control are incubated in human serum (e.g., 50% or 90%) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Reaction Quenching: The enzymatic degradation is stopped at each time point by adding a quenching buffer (e.g., containing EDTA and a denaturing agent).

-

Analysis: The integrity of the aptamer at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold).

-

Quantification: The percentage of intact aptamer is quantified by densitometry, and the half-life is calculated.[18][19][20]

Binding Affinity (Kd) Determination using Nitrocellulose Filter Binding Assay

This assay is a common method to determine the equilibrium dissociation constant (Kd), a measure of the binding affinity between an aptamer and its target.

Protocol:

-

Radiolabeling: The aptamer is typically radiolabeled (e.g., with 32P) at the 5' end.

-

Binding Reactions: A constant, low concentration of the radiolabeled aptamer is incubated with a range of concentrations of the target protein in a binding buffer.

-

Equilibration: The binding reactions are allowed to reach equilibrium.

-

Filtration: Each reaction mixture is passed through a nitrocellulose filter under vacuum. The protein and any bound aptamer will be retained on the filter, while unbound aptamer will pass through.

-

Washing: The filters are washed with cold binding buffer to remove non-specifically bound aptamer.

-

Quantification: The amount of radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The fraction of bound aptamer is plotted against the target concentration, and the data is fitted to a binding isotherm (e.g., a one-site binding model) to determine the Kd.[14][15][21][22]

Signaling Pathway Intervention with 2'-O-Methylated Aptamers

The enhanced stability and in vivo applicability of 2'-O-Methylated aptamers make them powerful tools for modulating cellular signaling pathways implicated in various diseases.

Targeting the VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, and its overexpression is associated with cancer and age-related macular degeneration. Aptamers that bind to and inhibit VEGF can block its interaction with its receptor (VEGFR), thereby inhibiting downstream signaling.

Modulating the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is linked to various inflammatory diseases and cancers. Aptamers can be designed to target components of this pathway, such as the p65 subunit of NF-κB, to modulate its activity.

Conclusion

This compound is an indispensable tool in the development of next-generation aptamers. The incorporation of 2'-O-Methyl modifications confers significant nuclease resistance, leading to enhanced in vivo stability crucial for therapeutic applications. While this modification can sometimes slightly alter binding affinity, the overall benefits in terms of bioavailability and longevity are substantial. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the power of 2'-O-Methylated aptamers in their pursuit of novel diagnostics and therapeutics. The continued evolution of selection techniques and chemical modifications promises to further expand the capabilities and applications of these versatile molecules.

References

- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aptamers as Theranostic Agents: Modifications, Serum Stability and Functionalisation | MDPI [mdpi.com]

- 4. Direct in vitro selection of a 2'-O-methyl aptamer to VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 9. mdpi.com [mdpi.com]

- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Filter-binding assay [gene.mie-u.ac.jp]

- 14. Filter binding assay - Wikipedia [en.wikipedia.org]

- 15. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blog.alphalifetech.com [blog.alphalifetech.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]

- 21. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

The Synthesis of Stable Ribozymes: A Technical Guide Using 2'-O-Methyl RNA Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent instability of RNA molecules in biological systems presents a significant hurdle for their therapeutic application. Ribozymes, or catalytic RNAs, are no exception. Chemical modification is a key strategy to enhance their stability and, consequently, their efficacy. This technical guide provides an in-depth overview of the synthesis of stable ribozymes using 2'-O-methyl (2'-OMe) RNA phosphoramidites. This modification confers significant nuclease resistance and can enhance catalytic activity, making it a valuable tool in the development of RNA-based therapeutics. This document details the experimental protocols for synthesis, purification, and characterization, presents quantitative data on the impact of 2'-O-methylation, and provides visual workflows to elucidate the key processes.

Introduction to 2'-O-Methylation of Ribozymes

2'-O-methylation is a naturally occurring modification of RNA that plays a crucial role in various biological processes.[1] In the context of synthetic ribozymes, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar offers two primary advantages:

-

Enhanced Nuclease Resistance: The 2'-O-methyl group sterically hinders the approach of nucleases, which are ubiquitous in biological fluids and tissues, thereby protecting the phosphodiester backbone from degradation.[2] This modification significantly increases the in vivo half-life of the ribozyme.

-

Increased Thermal Stability: The 2'-O-methyl group favors a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices.[3] This pre-organization of the ribozyme structure leads to more stable duplex formation with target RNAs, as reflected by an increased melting temperature (Tm).[3][4]

These properties make 2'-O-methylated ribozymes promising candidates for therapeutic applications, where stability and target affinity are paramount.

Quantitative Data on 2'-O-Methylated Ribozymes

The incorporation of 2'-O-methyl modifications has a quantifiable impact on the physicochemical properties of ribozymes. The following tables summarize key quantitative data gathered from various studies.

Table 1: Phosphoramidite (B1245037) Coupling Efficiency

| Monomer Type | Protecting Group | Average Coupling Efficiency (%) | Reference |

| 2'-O-Methyl RNA | - | >98% | [5] |

| 2'-O-TBDMS RNA | tert-butyldimethylsilyl | ~97-99% | [5] |

| 2'-O-TOM RNA | (Triisopropylsilyl)oxy]methyl | >99% | [5] |

Table 2: Impact of 2'-O-Methylation on Thermal Stability (Tm)

| Modification | Sequence Context | ΔTm per modification (°C) | Reference |

| 2'-O-Methyl | RNA/RNA duplex | +0.2 to +1.5 | [3][6] |

| 2'-O-Methyl | RNA/DNA duplex | +1.3 | [4] |

Table 3: Effect of 2'-O-Methylation on Ribozyme Catalytic Activity

| Ribozyme Type | Modification Strategy | Fold Change in Cleavage Rate (kcat/KM) | Reference |

| Hammerhead Ribozyme | 2'-O-methylation of flanking sequences | Up to 20-fold increase | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of 2'-O-methylated ribozymes.

Solid-Phase Synthesis of 2'-O-Methylated Ribozymes

The synthesis of 2'-O-methylated RNA oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The cycle is analogous to standard DNA and RNA synthesis.[2]

Materials:

-

2'-O-methyl RNA phosphoramidites (A, C, G, U)

-

Standard DNA or RNA phosphoramidites (if creating chimeric ribozymes)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (Iodine solution)

-

Capping solutions (Cap A and Cap B)

-

Deblocking solution (e.g., Dichloroacetic acid in a non-nucleophilic solvent)

-

Anhydrous acetonitrile (B52724)

Protocol:

-

Preparation: Dissolve the 2'-O-methyl RNA phosphoramidites and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.

-

Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

-

Coupling: Addition of the activated 2'-O-methyl phosphoramidite to the free 5'-hydroxyl group. A coupling time of 2.5 to 6 minutes is typically sufficient.[5][8]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Deprotection and Purification

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution

-

Triethylamine trihydrofluoride (TEA·3HF) in DMSO (for silyl-based protecting groups if used)

-

Anhydrous DMSO

-

Glen-Pak™ RNA Quenching Buffer

-

RNase-free water

-

Purification cartridges (e.g., Glen-Pak™ RNA cartridges) or HPLC system

Protocol:

-

Cleavage and Base Deprotection:

-

Transfer the CPG support to a sealable vial.

-

Add AMA solution and incubate at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the base-protecting groups.[9]

-

Cool the vial and carefully transfer the supernatant containing the crude RNA to a new tube.

-

-

2'-Hydroxyl Deprotection (if applicable): If standard RNA phosphoramidites with 2'-O-silyl protecting groups (like TBDMS or TOM) were used, a fluoride (B91410) treatment is necessary. For fully 2'-O-methylated sequences, this step is omitted.[2]

-

Evaporate the AMA solution.

-

Resuspend the pellet in anhydrous DMSO.

-

Add TEA·3HF and incubate at 65°C for 2.5 hours.[9]

-

-

Purification:

-

DMT-on Purification (Recommended):

-

Quench the deprotection reaction with the appropriate buffer.

-

Load the solution onto a purification cartridge. The DMT-on, full-length product will bind to the cartridge.

-

Wash the cartridge to remove failure sequences (DMT-off).

-

Elute the DMT-on product.

-

Remove the DMT group using a suitable acid.

-

Desalt the final product.

-

-

PAGE Purification: Alternatively, the crude product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).[10]

-

Stability and Activity Assays

3.3.1. Thermal Melting Analysis (Tm)

This assay determines the thermal stability of the ribozyme or its duplex with a target RNA.

Materials:

-

Purified 2'-O-methylated ribozyme and complementary RNA strand

-

Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Protocol:

-

Anneal the ribozyme and its complementary strand in the buffer by heating to 85-95°C for 5 minutes and then slowly cooling to room temperature.[6]

-

Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/minute).[6]

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the sigmoidal melting curve.

3.3.2. Nuclease Resistance Assay

This assay assesses the stability of the ribozyme in the presence of nucleases.

Materials:

-

Purified 2'-O-methylated ribozyme and an unmodified control RNA

-

Nuclease solution (e.g., serum, cell lysate, or a specific RNase)

-

Reaction buffer

-

Denaturing polyacrylamide gel

Protocol:

-

Incubate the 2'-O-methylated ribozyme and the unmodified control with the nuclease solution at 37°C.

-

Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).

-

Analyze the samples on a denaturing polyacrylamide gel to visualize the degradation products. The 2'-O-methylated ribozyme should show significantly less degradation compared to the unmodified control.

3.3.3. Ribozyme Catalytic Activity Assay

This assay measures the cleavage rate of a target RNA by the ribozyme.

Materials:

-

Purified 2'-O-methylated ribozyme

-

Substrate RNA (labeled, e.g., with a 5'-radiolabel or a fluorescent tag)

-

Reaction buffer (containing a divalent metal ion, typically Mg²⁺)

-

Denaturing polyacrylamide gel and imaging system

Protocol (Single-Turnover Kinetics):

-

Pre-incubate the ribozyme in the reaction buffer.

-

Initiate the reaction by adding the labeled substrate RNA.

-

Incubate at the desired temperature (e.g., 37°C).

-

Take aliquots at various time points and quench the reaction.

-

Separate the uncleaved substrate and the cleavage products on a denaturing polyacrylamide gel.

-

Quantify the fraction of cleaved product at each time point.

-

Determine the observed rate constant (k_obs) by fitting the data to a single-exponential equation. From this, kinetic parameters such as kcat and KM can be derived.[11]

Visualizing the Workflow and Mechanisms

Solid-Phase Synthesis Workflow

Caption: Automated solid-phase synthesis cycle for 2'-O-methylated ribozymes.

Mechanism of Enhanced Stability

Caption: How 2'-O-methylation contributes to ribozyme stability.

Conclusion

The use of 2'-O-methyl RNA phosphoramidites provides a robust and effective method for the synthesis of stable ribozymes. The resulting modified ribozymes exhibit enhanced resistance to nuclease degradation and increased thermal stability, which are critical attributes for their development as therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful technology for the creation of next-generation RNA therapeutics.

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of ribozyme catalytic activity by a contiguous oligodeoxynucleotide (facilitator) and by 2'-O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Guarding the Message: An In-depth Technical Guide to the Nuclease Resistance of 2'-O-Methylated Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation (2'-OMe) stands out as a crucial modification for enhancing the stability and in vivo longevity of RNA-based molecules. This technical guide delves into the core principles of 2'-O-methylated oligonucleotide nuclease resistance, providing a comprehensive overview of the underlying mechanisms, quantitative data on stability, detailed experimental protocols, and visual representations of key processes.

The Shielding Effect: How 2'-O-Methylation Confers Nuclease Resistance

Oligonucleotides in their natural state are highly susceptible to degradation by cellular endo- and exonucleases, which significantly curtails their therapeutic potential. The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-methylation) provides a powerful defense against this enzymatic onslaught.[1][2]

The primary mechanism of this protection is steric hindrance . The bulky methyl group physically obstructs the active site of nucleases, preventing the enzymatic cleavage of the phosphodiester backbone.[1] This modification also influences the sugar pucker conformation, favoring an A-type helical geometry similar to that of double-stranded RNA. This conformation is less readily recognized and processed by many nucleases that preferentially target B-form DNA or single-stranded RNA.[3][4]

When used in conjunction with other modifications, such as phosphorothioate (B77711) (PS) linkages where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, the nuclease resistance of oligonucleotides can be dramatically enhanced.[1][2][5] This combination is a common strategy in the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligos (SSOs).[1]

Quantifying the Protection: A Comparative Look at Stability

The impact of 2'-O-methylation on oligonucleotide stability is significant and has been quantified in various studies. The following table summarizes key findings on the increased resistance conferred by this modification.

| Oligonucleotide Type | Modification(s) | Nuclease Source | Fold Increase in Resistance (approx.) | Reference |

| DNA Oligonucleotide | 2'-O-Methyl | DNases | 5 to 10-fold | [2] |

| RNA Oligonucleotide | 2'-O-Methyl | Serum Nucleases | Significant increase in half-life | [6] |

| Antisense Oligonucleotide | 2'-O-Methyl + Phosphorothioate | Serum Nucleases | Highly resistant to degradation | [5][6] |

| siRNA | 2'-O-Methyl (at specific positions) | Mycoplasma-associated nucleases | Complete protection (when fully modified) | [7] |

It is important to note that the level of nuclease resistance is dependent on the extent and position of the 2'-O-methyl modifications within the oligonucleotide sequence.[8]

Experimental Assessment of Nuclease Resistance: Detailed Protocols

Evaluating the nuclease resistance of 2'-O-methylated oligonucleotides is a critical step in their preclinical development. Below are detailed methodologies for key experiments.

Nuclease Degradation Assay in Serum

This assay assesses the stability of oligonucleotides in a biologically relevant fluid.

Methodology:

-

Oligonucleotide Preparation: Synthesize and purify the 2'-O-methylated oligonucleotide and an unmodified control oligonucleotide. Fluorescently label the 5' end (e.g., with FAM) for visualization.

-

Incubation: Incubate a fixed concentration of the oligonucleotide (e.g., 1 µM) in a solution of fetal bovine serum (FBS) or human serum (typically 50-90% v/v in a suitable buffer) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Reaction Quenching: Stop the degradation by adding a solution that denatures proteins, such as a formamide-based loading buffer or by proteinase K treatment followed by ethanol (B145695) precipitation.

-

Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the fluorescently labeled oligonucleotides under UV light.

-

Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software. Calculate the half-life (t1/2) of the oligonucleotide.

RNase H-Based Cleavage Assay for Quantifying 2'-O-Methylation (Nm-VAQ)

This method allows for the site-specific validation and absolute quantification of 2'-O-methylation.[9]

Methodology:

-

Probe Design: Design a chimeric RNA/DNA probe that is complementary to the target RNA sequence containing the putative 2'-O-methylated site. The probe contains a central DNA "gap" that directs RNase H cleavage.

-

Hybridization: Hybridize the probe to the target RNA.

-

RNase H Treatment: Treat the hybrid with RNase H. The enzyme will only cleave the RNA strand within the RNA/DNA duplex where the RNA is not 2'-O-methylated. The 2'-O-methyl modification inhibits RNase H activity.[9]

-